![molecular formula C14H13N3S B2530973 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine CAS No. 866136-75-6](/img/structure/B2530973.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a three-step procedure involving cyclization, chlorination, and nucleophilic substitution reaction was used to synthesize 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, highlighting the mild reaction conditions and good yields . Similarly, the synthesis of 2-(dimethylsila)pyrimidine derivatives was achieved through a series of reactions starting from Li[CH(SiMe2R)(SiMe2OMe)], demonstrating the versatility of the synthetic routes . Additionally, novel thieno[2,3-d]pyrimidine derivatives with amino acids and imidazoles were obtained via the reaction of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with various reagents, confirming the structures through microanalysis and spectroscopy .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques. Single-crystal X-ray diffraction analysis revealed that the synthesized thieno[2,3-d]pyrimidine molecule assumes a planar conformation except for the fluorine atoms . The X-ray structures of crystalline 2-(dimethylsila)pyrimidine derivatives were also presented, providing insights into the molecular conformation .
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidine derivatives has been studied in the context of their potential for further chemical modifications. For example, the condensation of 2,3-dimethyl- and other substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes and furfural was performed, leading to the synthesis of 8-arylidene derivatives . Additionally, the reaction of Gewald's aminothiophenes with dioxobutanoic acid and cyanoacetic acid derivatives catalyzed by Et3N enabled the direct synthesis of diverse thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives have been elucidated through various studies. The proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids were measured, revealing regioselective covalent hydration at the 2- and 4-ring positions . The radioprotective and antitumor activities of some thieno[2,3-d]pyrimidine derivatives were also evaluated, showing promising results . Furthermore, the DNA cleavage activity of a newly synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid was assessed, indicating no disruptive effect on DNA structure .
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been used in the synthesis of thieno[2,3-d]pyrimidines, a process investigated under microwave irradiation. This method led to the creation of various derivatives like 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and others, suggesting its utility in producing a range of chemical compounds (Davoodnia et al., 2009).
A study explored the synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine Derivatives using similar compounds. This research underlines the versatility of these chemical structures in synthesizing diverse compounds with potential biological activities (Elneairy et al., 2006).
Biological and Pharmacological Activity
Thieno[2,3-d]pyrimidine derivatives, including those related to the query compound, have shown radioprotective and antitumor activities. This research points to the potential use of these compounds in medical applications, such as cancer treatment or protection against radiation (Alqasoumi et al., 2009).
New thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents. The study highlights the importance of these compounds in developing new drugs with potential therapeutic applications (Tolba et al., 2018).
Material Science and Other Applications
- The compound has been involved in the synthesis of novel heterocyclic molecules for various applications, including material science. This demonstrates its utility in creating complex structures with specific properties and functions (Pokhodylo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-6-11(2)17(10)14-15-8-7-12(16-14)13-4-3-9-18-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMLHWJNFNFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=CC(=N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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